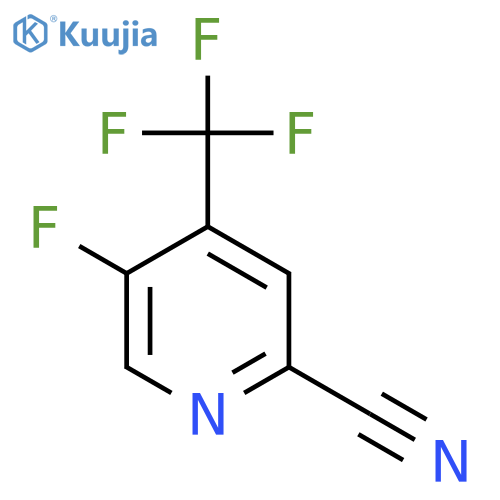Cas no 1156542-31-2 (2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)-)

1156542-31-2 structure
商品名:2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)-
CAS番号:1156542-31-2
MF:C7H2F4N2
メガワット:190.097795009613
MDL:MFCD18259808
CID:4903570
2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-4-(trifluoromethyl)picolinonitrile
- 2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)-
- 5-fluoro-4-trifluoromethylpyridine-2-carbonitrile
- 5-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile
-
- MDL: MFCD18259808
- インチ: 1S/C7H2F4N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H
- InChIKey: OZUXRRLCZZLVAT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C#N)C=1)F)(F)F
計算された属性
- せいみつぶんしりょう: 190.015
- どういたいしつりょう: 190.015
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 36.7
2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009029-250mg |
5-Fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 250mg |
$1029.00 | 2023-09-04 | |
| Alichem | A029009029-1g |
5-Fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$2981.85 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1104507-1g |
5-fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$1300 | 2025-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1965872-1g |
5-Fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 98% | 1g |
¥15069.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1104507-1g |
5-fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$1100 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1104507-1g |
5-fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$1300 | 2025-02-27 |
2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)- 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1156542-31-2 (2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)-) 関連製品
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 307-59-5(perfluorododecane)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
